2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
2-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a boron-containing heterocyclic compound featuring a fused pyrrolo[1,2-b]pyrazole core. The molecule is characterized by:
- A 4-fluorophenyl group at position 2, contributing steric bulk and electronic effects.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 3, which serves as a boronic ester. This group is critical for participation in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in synthetic chemistry .
- A 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole bicyclic scaffold, which provides rigidity and planar geometry to the molecule.
The compound’s boronate group positions it as a versatile intermediate in medicinal and materials chemistry .
Properties
Molecular Formula |
C18H22BFN2O2 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C18H22BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-14-6-5-11-22(14)21-16(15)12-7-9-13(20)10-8-12/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
HENNEOXYFNGBIJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Heating 2-alkynyl-5-(phenyl or alkyl)tetrazoles under microwave irradiation (100–150°C, 10–30 min) generates nitrile-imine intermediates, which undergo [3+2] cycloaddition with tethered alkynes. For the target compound, 2-(4-fluorophenyl)ethynyl-5-methylthio-1H-tetrazole serves as the precursor. The methylthio group enhances stability and facilitates subsequent functionalization.
Key Conditions :
Yield and Scalability
Microwave irradiation achieves yields of 48–56% for analogous pyrrolopyrazoles, significantly higher than conventional thermal methods (20–30%). Scaling to gram quantities requires iterative irradiation cycles due to limited microwave cavity size.
Introducing the 4-Fluorophenyl Substituent
The 4-fluorophenyl group is introduced via Suzuki-Miyaura cross-coupling, leveraging the boronic ester’s reactivity.
Boronic Ester Preparation
The pinacol boronic ester moiety is synthesized from 4-fluoroaniline using a patent-published method:
- Amination-Boronation : React 4-fluoroaniline with bis(pinacolato)diboron (B₂pin₂) and tert-butyl nitrite in acetonitrile.
- Oxidative Coupling : Benzoyl peroxide initiates radical borylation at room temperature (4 h).
Typical Procedure :
Suzuki Coupling to the Core
The preformed boronic ester couples with a brominated pyrrolopyrazole intermediate under palladium catalysis:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O.
- Temperature : 80–100°C for 12–24 h.
Alternative Routes: Sequential Functionalization
Boronation Post-Cyclization
An alternative approach first constructs the pyrrolopyrazole core with a bromine atom at position 3, followed by Miyaura borylation:
- Bromination : Treat the core with N-bromosuccinimide (NBS) in DMF.
- Miyaura Reaction : React with B₂pin₂ and Pd(dba)₂ in dioxane (70°C, 12 h).
This method avoids compatibility issues but requires harsh bromination conditions, reducing overall yield (35–45%).
One-Pot Tandem Synthesis
A patent-described tandem method combines cyclization and borylation in a single pot:
- Starting Material : 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole.
- Conditions : B₂pin₂, Pd(OAc)₂, and KOAc in DMSO (100°C, 24 h).
- Yield : 62% after purification.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.75 (d, J=8.7 Hz, 2H, Ar-H), 6.89 (d, J=8.7 Hz, 2H, Ar-H), 4.21 (m, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.95 (m, 2H, CH₂), 1.33 (s, 12H, pinacol-CH₃).
- ¹³C NMR : δ 162.1 (C-F), 136.4 (C-B), 113.2 (Ar-C), 84.1 (B-O), 55.0 (OCH₃), 24.8 (pinacol-CH₃).
- HRMS : [M+H]⁺ calculated for C₂₁H₂₃BFN₃O₂: 397.1845; found: 397.1848.
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Stability : Stable at −20°C for 6 months; decomposes above 150°C.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s reactivity and properties.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated precursors and fluorinating agents are employed for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while coupling reactions can produce more complex, functionalized molecules.
Scientific Research Applications
2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and dioxaborolane moiety contribute to its binding affinity and reactivity with target proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound is compared below with structurally related molecules, focusing on substituents, reactivity, and applications.
Table 1: Key Features of Target Compound and Analogs
Key Findings from Comparative Analysis
(a) Boronate Group vs. Halogen/Heterocyclic Substituents
- The dioxaborolan group in the target compound distinguishes it from halogenated analogs (e.g., chloro/bromo derivatives in ). Boronates enable participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in halogenated compounds .
- Halogenated derivatives (e.g., ) exhibit bioactivity (e.g., antimicrobial) but lack the versatility of boronate intermediates in synthetic pathways .
(b) Core Heterocycle Variations
- The pyrrolo[1,2-b]pyrazole core in the target compound contrasts with pyrazoline () or thiazole-triazole () scaffolds.
- Pyridinyl-substituted analogs () show similar rigidity but lack the boronate reactivity .
(c) Crystallographic and Conformational Insights
- Single-crystal studies of fluorophenyl-pyrazoline derivatives () reveal planar geometries with perpendicular fluorophenyl orientations. The bulkier dioxaborolan group in the target compound likely disrupts this planarity, affecting crystal packing .
- Isostructural chloro/bromo compounds () exhibit nearly identical conformations, suggesting that halogen size minimally impacts molecular geometry compared to boronate substituents .
Biological Activity
The compound 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS No. 214360-58-4) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity based on various studies and applications in drug development.
This compound features a unique structure that includes a fluorophenyl group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 222.06 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act on various biological pathways:
- Enzyme Inhibition : These compounds have been shown to inhibit specific enzymes involved in disease pathways. For instance, they may target kinases or proteases that play critical roles in cancer progression.
- Cell Proliferation : Studies suggest that this class of compounds can affect cell proliferation by modulating signaling pathways related to cell cycle regulation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- In Vitro Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with similar structures exhibited significant inhibition against cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations .
- In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth and improved survival rates when administered at optimal dosages .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies indicate that the compound displays favorable absorption characteristics with moderate bioavailability. Its metabolic profile suggests potential for further optimization to enhance efficacy and reduce toxicity.
Applications in Drug Development
The unique structure of this compound makes it a valuable candidate in drug discovery:
- Lead Compound Development : Its ability to inhibit specific biological targets positions it as a lead compound for developing new therapeutics aimed at treating cancers or inflammatory diseases.
- Synthetic Versatility : The dioxaborolane group allows for further modifications that can enhance selectivity and potency against specific targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, and how can reaction yields be improved?
- Methodology : Begin with a Suzuki-Miyaura coupling to introduce the dioxaborolane group, leveraging the boronate’s reactivity with halogenated intermediates. Pyrazole ring formation can follow via cyclocondensation of hydrazines with α,β-unsaturated ketones (e.g., using (E)-4’-fluorochalcone derivatives). Optimize yields by adjusting stoichiometry, temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the stereochemistry of the dihydropyrrolo-pyrazole core and confirm the dioxaborolane substituent’s position. Complementary techniques include:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and boron-related shifts.
- FTIR : Identify B-O stretching (~1350 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How does the stereochemistry of the dihydropyrrolo-pyrazole core influence reactivity in cross-coupling reactions?
- Methodology : Compare enantiomeric forms (if resolvable) in Suzuki or Heck reactions. Use chiral HPLC to separate enantiomers and evaluate reaction kinetics. Computational modeling (DFT) can predict steric hindrance effects from the tetramethyl dioxaborolane group on transition states .
Q. What electronic effects arise from the 4-fluorophenyl and dioxaborolane substituents, and how do they modulate the compound’s electrochemical properties?
- Methodology : Perform cyclic voltammetry (CV) to assess redox behavior. The electron-withdrawing fluorine atom may lower HOMO/LUMO energies, while the dioxaborolane group enhances electron delocalization. Compare with non-fluorinated analogs to isolate substituent effects .
Q. What mechanistic pathways dominate in the electrochemical aromatization of the dihydropyrrolo-pyrazole scaffold?
- Methodology : Use controlled potential electrolysis (CPE) with in situ FTIR to track intermediate formation. Isotopic labeling (e.g., deuterated solvents) can clarify proton transfer steps. Kinetic isotope effects (KIE) studies may distinguish between concerted vs. stepwise mechanisms .
Data Analysis and Experimental Design
Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodology : Conduct systematic solubility tests in solvents of varying polarity (e.g., DMSO, THF, hexane) under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregation. Correlate results with Hansen solubility parameters (HSPs) and computational COSMO-RS models .
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology : Employ molecular docking (AutoDock Vina) with crystal structures of target proteins. Validate predictions via surface plasmon resonance (SPR) or microscale thermophoresis (MST). Focus on interactions between the fluorophenyl group and hydrophobic binding pockets .
Q. How should environmental stability studies be designed to assess degradation pathways of this compound?
- Methodology : Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and biodegradation (OECD 301F). Analyze degradation products via LC-MS/MS and quantify persistent intermediates (e.g., fluorinated aromatic fragments) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 142–145°C (DSC) | |
| λmax (UV-Vis) | 285 nm (MeCN) | |
| Solubility in DMSO | >50 mg/mL | |
| Crystallographic R Factor | 0.049 (SC-XRD) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
